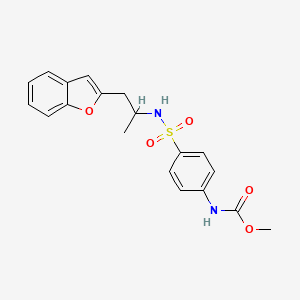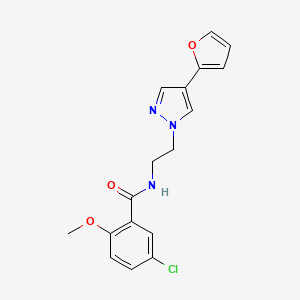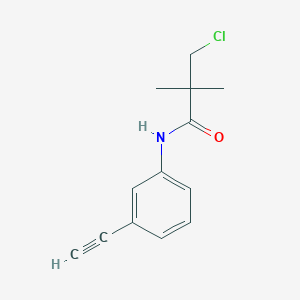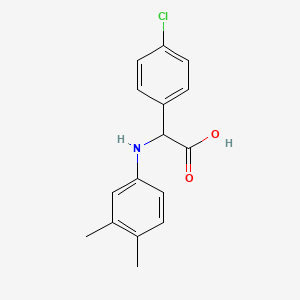![molecular formula C22H17NO4 B2506099 N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922112-65-0](/img/structure/B2506099.png)
N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H17NO4 and its molecular weight is 359.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PPARgamma Agonists and Antidiabetic Activity
A significant body of research focuses on N-(2-benzoylphenyl)-L-tyrosine PPARgamma agonists, a category to which N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide belongs. These compounds, including variants like 3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2- benzoylphenyl)amino)propionic acid, have demonstrated antidiabetic activity in rodent models of type 2 diabetes. This is due to their ability to activate the peroxisome proliferator-activated receptor gamma (PPARgamma), which plays a critical role in regulating glucose and lipid metabolism. The modification of the N-2-benzoylphenyl moiety has been a focal point for enhancing PPARgamma agonist activity (Cobb et al., 1998).
Chemoselective N-benzoylation
Another research direction is the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. The study by Singh et al. (2017) discusses this process and its implications for the synthesis of compounds with potential biological activities (Singh, Lakhan, & Singh, 2017).
Synthesis and Biological Activity
In the realm of pharmaceutical chemistry, the synthesis of various derivatives of benzoyl-related compounds and their subsequent biological activities are being explored. For example, the study by Ighilahriz-Boubchir et al. (2017) investigates the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives under environmentally friendly conditions and their antibacterial and antifungal activities. This study highlights the potential of these compounds in medical applications (Ighilahriz-Boubchir et al., 2017).
Polymer Chemistry
Research in polymer chemistry involves the synthesis of polyamic acids containing benzothiazole and benzoxazole groups, like PAA-BT and PAA-BO. These compounds exhibit electroactivity and can be used in enzyme-free hydrogen peroxide biosensors, offering a promising avenue for analytical applications in biotechnology and healthcare (Hua et al., 2011).
作用機序
将来の方向性
The development and discovery of novel anticancer medications remain extremely important due to various factors . Benzodioxole compounds, including “N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide”, show promising results in their anticancer activity and could be further explored in future research .
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-14-7-9-18(17(11-14)21(24)15-5-3-2-4-6-15)23-22(25)16-8-10-19-20(12-16)27-13-26-19/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLQTUBUOMDJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)
![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)



![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)
